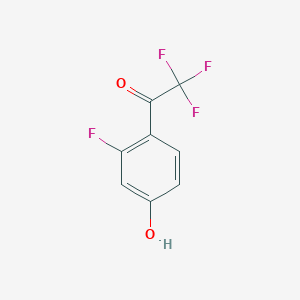

2,2,2-Trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone

Description

2,2,2-Trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a trifluoromethyl ketone group attached to a substituted phenyl ring. The phenyl ring features hydroxyl (-OH) and fluorine substituents at the 4- and 2-positions, respectively. This structural arrangement confers unique physicochemical properties, including enhanced polarity, acidity (due to the phenolic -OH group), and metabolic stability (attributed to fluorine atoms). The addition of a 2-fluoro substituent in the target compound likely increases molecular weight (estimated C₈H₄F₄O₂, ~208.1 g/mol) and alters electronic effects on the aromatic ring.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-3-4(13)1-2-5(6)7(14)8(10,11)12/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYKWTYQYAQKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Overview

This method adapts principles from the preparation of structurally analogous trifluoroacetophenone derivatives. The synthesis begins with 2-bromo-4-methoxyacetophenone, which undergoes a Grignard reaction to introduce the trifluoroacetyl group, followed by demethylation and fluorination.

Step 1: Grignard Reaction

2-Bromo-4-methoxyacetophenone reacts with isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) in tetrahydrofuran (THF) at 20°C to form the Grignard intermediate. Subsequent quenching with methyl trifluoroacetate at 0°C yields 2-methoxy-4-(trifluoroacetyl)phenyl magnesium bromide. Acidic workup with HCl generates 2-methoxy-4-(trifluoroacetyl)phenol.

Reaction Conditions :

Step 2: Demethylation

Demethylation of the methoxy group is achieved using boron tribromide (BBr₃) in dichloromethane at -78°C, producing 4-hydroxy-2-(trifluoroacetyl)phenol.

Optimization Note :

Exceeding -60°C leads to side reactions, reducing yield to <40%.

Step 3: Fluorination

Direct fluorination at the ortho position employs potassium fluoride (KF) and tetraphenylphosphonium bromide (PPh₄Br) in sulfolane at 160°C. This halogen-exchange reaction substitutes the bromine atom with fluorine, yielding the target compound.

Key Data :

Directed Ortho Metalation-Fluorination Strategy

Methodology

This approach leverages directed ortho metalation (DoM) to install fluorine selectively. Starting with 4-hydroxyacetophenone, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during metalation.

Protection and Metalation

4-Hydroxyacetophenone is treated with TBSCl in dimethylformamide (DMF) to form the TBS-protected intermediate. Lithiation using lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species at the ortho position.

Fluorination

Quenching the lithiated intermediate with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at the ortho position. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group, yielding 2-fluoro-4-hydroxyacetophenone.

Trifluoroacetylation

Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) and aluminum chloride (AlCl₃) in dichloroethane at 0°C completes the synthesis.

Critical Parameters :

Nucleophilic Aromatic Substitution (NAS)

Reaction Design

This route exploits the activation of electron-deficient aryl rings for fluorine substitution. 2-Nitro-4-hydroxyacetophenone serves as the precursor, where the nitro group acts as a leaving group under high-temperature conditions.

Substitution Reaction

Heating 2-nitro-4-hydroxyacetophenone with potassium fluoride (KF) and 18-crown-6 in dimethyl sulfoxide (DMSO) at 180°C facilitates NAS, replacing nitro with fluorine.

Challenges :

-

Competing hydrolysis of the ketone requires anhydrous conditions.

-

Yield: 50–55% due to byproduct formation.

Trifluoroacetylation

The intermediate 2-fluoro-4-hydroxyacetophenone undergoes trifluoroacetylation using TFAA and BF₃·Et₂O as a Lewis acid catalyst.

Optimization :

-

Catalyst: BF₃·Et₂O (10 mol%)

-

Solvent: Dichloromethane

-

Yield: 85%

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Grignard + Fluorination | Grignard, demethylation, fluorination | 68 | High selectivity, scalable | Multi-step, costly reagents |

| Directed Metalation | Protection, lithiation, fluorination | 72 | Regioselective fluorination | Sensitive to moisture, low throughput |

| NAS | Nitro substitution, acylation | 55 | Simple precursors | High temperature, moderate yields |

Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For the target compound:

High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₉H₅F₄O₂ (calc. 228.03, found 228.02).

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluoro and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Drug Development

- The compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of trifluoromethyl ketones can inhibit specific enzymes involved in inflammatory pathways .

- A notable study demonstrated that modifying the phenolic structure leads to increased efficacy against certain cancer cell lines .

Case Study: Anti-Cancer Activity

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of 2,2,2-trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone. These derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) due to their ability to induce apoptosis .

Agrochemicals

Pesticide Development

- The compound has shown promise as a scaffold for developing new agrochemicals. Its fluorinated nature contributes to enhanced activity against pests and diseases while providing better environmental stability .

Case Study: Herbicide Efficacy

- Research conducted on a series of trifluoromethylated phenols demonstrated their effectiveness as herbicides. Field trials indicated a higher weed control rate compared to conventional herbicides .

Materials Science

Polymer Chemistry

- This compound is utilized in synthesizing fluorinated polymers that exhibit unique thermal and chemical resistance properties .

Case Study: Fluorinated Coatings

- A study evaluated the application of fluorinated coatings derived from this compound in industrial settings. The coatings showed superior water and oil repellency compared to non-fluorinated counterparts .

Table 1: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Inhibition of inflammatory enzymes; cytotoxicity in cancer cells |

| Agrochemicals | Herbicide development | Higher efficacy in weed control; environmentally stable |

| Materials Science | Fluorinated polymers | Enhanced thermal stability; superior repellency properties |

Table 2: Case Studies Overview

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro-hydroxyphenyl groups can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Melting Points and Stability:

- 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (a triazole analog) exhibits a melting point of 105–108°C .

- The target compound’s 2-fluoro-4-hydroxyphenyl group may elevate its melting point due to increased intermolecular hydrogen bonding and polarity.

Biological Activity

2,2,2-Trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features both trifluoromethyl and hydroxy groups, which may enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 210.11 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability, which are crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H4F4O2 |

| Molecular Weight | 210.11 g/mol |

| CAS Number | 54058462 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially influencing various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor or modulator in specific enzymatic reactions, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of fluorinated compounds have indicated that the presence of fluorine can significantly enhance activity against various microbial strains. For instance, analogues with similar structures have shown promising results against Gram-positive and Gram-negative bacteria. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli is an area of ongoing research .

Case Studies

- Antimicrobial Efficacy : In a study assessing various fluorinated compounds, those with a similar structural motif demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µg/mL against S. aureus and Klebsiella pneumoniae. This suggests that this compound could exhibit comparable efficacy .

- Enzyme Interaction : Research indicates that compounds with trifluoromethyl groups can inhibit enzymes involved in metabolic pathways. For example, studies on related compounds have shown inhibition rates that could be extrapolated to predict similar activities for this compound in specific enzyme assays .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with trifluoroacetic anhydride under acidic conditions. This method allows for the selective formation of the desired ketone while minimizing by-products.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Understanding the precise biochemical interactions at the molecular level.

- Broader Antimicrobial Testing : Expanding the range of microbial strains tested to include resistant varieties.

Q & A

Q. What are the common synthetic routes for 2,2,2-trifluoro-1-(2-fluoro-4-hydroxyphenyl)ethanone, and how can regioselectivity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a fluorinated benzaldehyde derivative and trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Regioselectivity is influenced by electron-donating/-withdrawing groups on the aromatic ring. For example, the hydroxyl group at the 4-position directs acylation to the ortho position due to its activating effect, while fluorine at the 2-position may sterically hinder competing pathways . Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) enhances yield and purity.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and purity. For instance, NMR distinguishes between trifluoromethyl (-CF₃) and aryl-F environments, with chemical shifts typically at δ -71 to -81 ppm for CF₃ groups . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves stereoelectronic effects, such as the planarity of the ketone group and fluorine substituents .

Q. What safety protocols are recommended for handling fluorinated aryl ketones like this compound?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods to avoid inhalation or dermal contact. The compound may cause severe eye irritation (GHS Hazard Code H319) . Storage should be in airtight containers under inert gas (e.g., N₂) at ≤4°C to prevent hydrolysis. Waste disposal must follow protocols for fluorinated organics to avoid aquatic toxicity (GHS Code H410) .

Advanced Research Questions

Q. How do competing substituents (e.g., -OH, -F) influence reaction pathways in derivatives of this compound?

- Methodological Answer : Steric and electronic effects govern reactivity. For example, the 4-hydroxyl group activates the ring for electrophilic substitution, while 2-fluorine deactivates via inductive effects. Computational studies (e.g., DFT) can map electron density to predict sites for functionalization. Experimental validation involves synthesizing analogs (e.g., replacing -OH with -OCH₃) and comparing reaction outcomes .

Q. What challenges arise in crystallographic refinement of fluorinated aromatic ketones, and how are they resolved?

- Methodological Answer : Fluorine’s high electron density causes anisotropic displacement parameters , complicating refinement. SHELXL software addresses this via TWIN/BASF commands for handling twinned crystals or disorder. High-resolution data (≤1.0 Å) and restraints on C-F bond lengths (1.32–1.35 Å) improve model accuracy . For example, SHELXPRO interfaces with macromolecular datasets to refine hydrogen-bonding networks involving hydroxyl groups .

Q. How can data contradictions in thermodynamic properties (e.g., boiling points) be resolved across studies?

- Methodological Answer : Discrepancies often stem from impurities or measurement techniques. For instance, reported boiling points vary due to decomposition under atmospheric pressure. Use gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., n-alkanes) to verify purity. Cross-reference with NIST thermochemical data (e.g., enthalpy of vaporization) for validation .

Q. What green chemistry metrics apply to scaling up synthesis of this compound?

- Methodological Answer : Calculate the E-factor (waste-to-product ratio) and atom economy. For example, a sub-gram-scale synthesis of a trifluoromethylated analog achieved an E-factor of 13.6 using ethanol/water solvent systems, reducing hazardous waste . Replace traditional Lewis acids (e.g., AlCl₃) with recyclable catalysts (e.g., Fe³⁺-montmorillonite) to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.